![molecular formula C26H22N4O3S2 B2646042 4-benzoyl-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392295-38-4](/img/structure/B2646042.png)
4-benzoyl-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
Scientific Research Applications
Synthesis and Characterization
Studies have been dedicated to synthesizing thiadiazole derivatives and exploring their properties through various analytical techniques. For instance, Adhami et al. (2012) reported on the synthesis of thiadiazolobenzamide and its nickel and palladium complexes, highlighting the structural insights gained from IR, NMR spectroscopy, and X-ray crystallography Adhami et al., 2012. Similarly, other research has focused on the facile synthesis of benzamide derivatives containing a thiadiazole scaffold, evaluating their anticancer activity and employing docking studies to predict the mechanism of action Tiwari et al., 2017.
Anticancer Evaluation
The anticancer potential of benzamide derivatives has been a significant area of research. A study by Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating promising anticancer activity against a variety of human cancer cell lines. The molecular docking studies further supported the potential mechanism of action, suggesting the compounds' efficacy in targeting cancer Tiwari et al., 2017.
Biological Activity
Beyond anticancer applications, the biological activity of thiadiazole and benzamide derivatives has been explored in various contexts. Research includes the synthesis of thiosemicarbazide derivatives for antimicrobial assessment Elmagd et al., 2017 and the investigation of benzothiazole derivatives as corrosion inhibitors, highlighting the multifaceted applications of these compounds Hu et al., 2016.
properties
IUPAC Name |
4-benzoyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S2/c1-16-8-9-17(2)21(14-16)27-22(31)15-34-26-30-29-25(35-26)28-24(33)20-12-10-19(11-13-20)23(32)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,27,31)(H,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKBGFAHOXYCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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